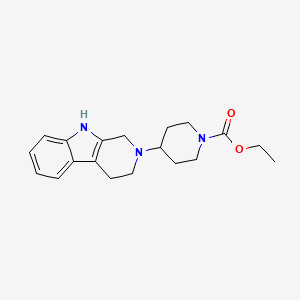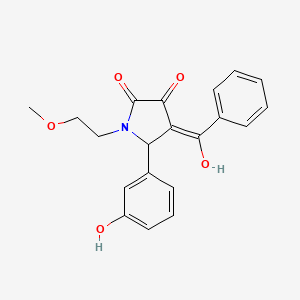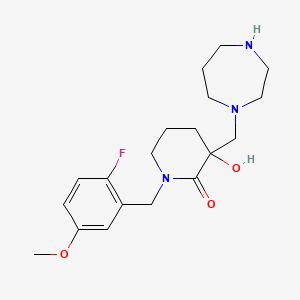![molecular formula C26H35N3O3 B5342970 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione, also known as ADP, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. ADP is a piperazine derivative that has a unique molecular structure, making it an interesting subject of study for researchers.
Applications De Recherche Scientifique
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in various fields of science. One of the primary research areas is its use as a precursor in the synthesis of other compounds. This compound can be used as a starting material for the synthesis of various derivatives that have different properties and applications.
Another area of research is the use of this compound as a ligand in coordination chemistry. This compound has been shown to form stable complexes with metal ions, making it a useful ligand for the preparation of metal complexes.
Mécanisme D'action
The mechanism of action of 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act as a dopamine receptor antagonist. This compound has been shown to bind to the D2 dopamine receptor and inhibit the activity of dopamine in the brain. This mechanism of action has potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to decrease locomotor activity and induce catalepsy. It has also been shown to decrease dopamine release in the striatum and increase dopamine turnover in the prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds used in research. However, this compound has some limitations, such as its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione. One potential area of study is its use in the treatment of neurological disorders, such as Parkinson's disease. This compound's mechanism of action as a dopamine receptor antagonist makes it a promising candidate for the development of new therapies.
Another area of research is the synthesis of new derivatives of this compound with different properties and applications. This could lead to the development of new drugs or materials with unique properties.
In conclusion, this compound is a chemical compound that has potential applications in various fields of science. Its unique molecular structure and mechanism of action make it an interesting subject of study for researchers. Further research on this compound could lead to the development of new therapies and materials with unique properties.
Méthodes De Synthèse
The synthesis of 3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves the reaction of adamantylamine with 4-ethoxybenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with pyrrolidine-2,5-dione and piperazine to form the final product, this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to obtain high yields of the product.
Propriétés
IUPAC Name |
3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-2-32-22-5-3-21(4-6-22)29-24(30)14-23(25(29)31)27-7-9-28(10-8-27)26-15-18-11-19(16-26)13-20(12-18)17-26/h3-6,18-20,23H,2,7-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZWNSIBMGCHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5342915.png)
![6-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-isobutyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5342917.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)



![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)
![N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5342957.png)

![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)